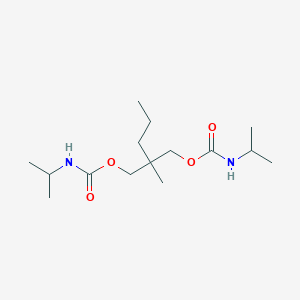

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester

説明

Isopropylcarbamic Acid 2-Methyl-2-propyltrimethylene Ester is an intermediate in the synthesis of Carisoprodol.

生物活性

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester, commonly known as a derivative of carbamate compounds, has garnered attention for its biological activities. This compound is characterized by its complex structure and potential applications in pharmacology and toxicology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₂₄N₂O₄

- Molecular Weight : 260.33 g/mol

- CAS Registry Number : 78-44-4

- IUPAC Name : Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester

Carbamate compounds generally exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, carbamates can lead to increased levels of acetylcholine, which enhances cholinergic transmission. This mechanism underlies their therapeutic effects as well as potential toxicity.

Biological Activities

-

Neurological Effects :

- Carbamates are primarily known for their use in treating anxiety and muscle spasms. The compound's ability to enhance GABAergic activity contributes to its anxiolytic properties.

- Studies have demonstrated that carbamate derivatives can modulate neurotransmitter release and receptor activity, influencing both central and peripheral nervous system functions.

-

Toxicological Profile :

- Exposure to carbamates can lead to symptoms of toxicity due to overstimulation of cholinergic pathways. Symptoms may include muscle twitching, respiratory distress, and in severe cases, convulsions or death.

- Research indicates that the toxicity varies significantly based on the specific structure of the carbamate derivative.

Table 1: Summary of Biological Activities and Toxicity

Notable Research Insights

- A study conducted by Southern Research Institute found that certain carbamate derivatives exhibit selective inhibition of AChE, leading to enhanced muscle relaxation without significant sedation .

- Another investigation highlighted the anxiolytic effects of isopropyl carbamate derivatives in animal models, suggesting a potential pathway for developing new anxiolytic medications .

科学的研究の応用

Pharmaceutical Applications

1.1 Analgesic Properties

One of the primary applications of carbamic acid esters is in the pharmaceutical industry, particularly as intermediates in the synthesis of analgesics. For example, it serves as a precursor for tapentadol, a centrally acting analgesic that functions as an opioid receptor agonist and norepinephrine reuptake inhibitor. The synthesis of tapentadol involves several steps where carbamic acid derivatives are utilized to enhance efficacy and reduce side effects .

1.2 Muscle Relaxants

Carbamic acid esters are also significant in the development of muscle relaxants. Compounds derived from carbamic acid exhibit muscle-relaxing properties by acting on the central nervous system rather than directly on skeletal muscles. This mechanism is crucial for conditions requiring muscle relaxation without direct muscle impact .

Industrial Applications

2.1 Pesticides and Herbicides

In agricultural chemistry, carbamic acid derivatives play a vital role as active ingredients in pesticides, including herbicides and insecticides. These compounds are synthesized for their ability to disrupt pest metabolism or growth, making them effective agents in crop protection .

2.2 Rubber Processing

Carbamate compounds are utilized as accelerators in rubber processing. They enhance the vulcanization process, improving the physical properties of rubber products. This application is critical in manufacturing tires and other rubber goods where durability and elasticity are paramount .

Tapentadol Synthesis Case Study

A notable case study involves the synthesis of tapentadol from carbamic acid derivatives. The process includes:

- Step 1: Reacting 2-methyl-2-propyltrimethylene ester with specific isocyanates to form intermediate compounds.

- Step 2: Hydrogenating these intermediates to yield tapentadol.

- Step 3: Isolating the final product through purification techniques.

This synthetic pathway demonstrates the efficiency of using carbamic acid esters in pharmaceutical applications, highlighting their importance in drug development .

Agricultural Efficacy Study

A research study focused on the efficacy of carbamate-based pesticides showed significant improvements in pest control compared to traditional methods. The study documented:

- Reduction Rates: Up to 85% reduction in pest populations within treated areas.

- Safety Profiles: Lower toxicity levels for non-target species compared to older pesticide formulations.

These findings underscore the potential of carbamic acid derivatives in sustainable agriculture practices .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Pain relief (tapentadol) | Dual action: opioid agonist & reuptake inhibitor |

| Industrial Chemistry | Rubber processing | Enhances durability and elasticity |

| Agriculture | Pesticides (herbicides/insecticides) | Effective pest control with reduced toxicity |

特性

IUPAC Name |

[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXSFIAPOIOUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169422 | |

| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1729-14-2 | |

| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。